molecular formula C11H10ClNO2 B044214 4-Chloro-6,7-dimethoxyquinoline CAS No. 35654-56-9

4-Chloro-6,7-dimethoxyquinoline

Cat. No. B044214
CAS RN: 35654-56-9
M. Wt: 223.65 g/mol
InChI Key: WRVHQEYBCDPZEU-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

6,7-Dimethoxy-4-hydroxyquinoline (Step A, 7.8 g) was dissolved in POCl3 (45 mL) and heated at 85° C. for 3 h. The mixture was cooled down to RT, POCl3 was evaporated and the resulting oil was quenched by adding ice at 0° C. The aqueous phase was basified to pH 8 and a solid precipitated. The solid was filtered and dried under vacuum to give 4-chloro-6,7-dimethoxyquinoline.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
45 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to RT
CUSTOM
Type
CUSTOM
Details
POCl3 was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was quenched
ADDITION
Type
ADDITION
Details
by adding ice at 0° C
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.